N-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinecarboxamide
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Overview
Description
3-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea is a heterocyclic compound that features both amino and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea typically involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene . The reaction is carried out at low temperatures (0–5°C) to ensure the stability of the intermediate products. The mixture is stirred for an hour, followed by filtration to remove insoluble by-products. The final product is purified using flash column chromatography and recrystallized from chloroform to obtain white needles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be partially oxidized using hydrogen peroxide in concentrated sulfuric acid.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (35%) in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of energetic materials and explosives due to its high nitrogen content.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino groups can form hydrogen bonds with various biological molecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-azido-1,2,5-oxadiazole
- 3-Amino-1,2,4(4H)-oxadiazol-5-one
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
3-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea is unique due to its dual amino and oxadiazole functionalities, which provide a versatile platform for chemical modifications and applications. Its high nitrogen content makes it particularly valuable in the field of energetic materials .
Properties
Molecular Formula |
C3H6N6O2 |
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Molecular Weight |
158.12 g/mol |
IUPAC Name |
1-amino-3-(4-amino-1,2,5-oxadiazol-3-yl)urea |
InChI |
InChI=1S/C3H6N6O2/c4-1-2(9-11-8-1)6-3(10)7-5/h5H2,(H2,4,8)(H2,6,7,9,10) |
InChI Key |
VJFIHHWMZLEQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1NC(=O)NN)N |
Origin of Product |
United States |
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